4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride

Physicochemical Properties Drug Design Computational Chemistry

This hydrochloride salt (CAS 1803570-04-8) combines a trifluoromethyl group at the 4-position with an N-methylimidazole at the 3-position of a butanoic acid backbone, creating a unique electronic/steric environment for Type II kinase inhibitor design. The pre-formed salt eliminates neutralization steps in amide coupling, accelerating focused library synthesis. Its computed XLogP3 of 0.7 positions it favorably for oral bioavailability optimization. Use as a 19F NMR fragment screening probe or as an HPLC reference standard to confirm isomeric purity against the 1H-imidazol-1-yl isomer. 95% purity, powder form, shipped at ambient temperature.

Molecular Formula C8H10ClF3N2O2
Molecular Weight 258.62 g/mol
CAS No. 1803570-04-8
Cat. No. B1460000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride
CAS1803570-04-8
Molecular FormulaC8H10ClF3N2O2
Molecular Weight258.62 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(CC(=O)O)C(F)(F)F.Cl
InChIInChI=1S/C8H9F3N2O2.ClH/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11;/h2-3,5H,4H2,1H3,(H,14,15);1H
InChIKeyFWRNZNNRKRWCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid Hydrochloride (CAS 1803570-04-8): Structural Identity and Baseline Properties


4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride (CAS 1803570-04-8) is a fluorinated heterocyclic building block with the molecular formula C₈H₁₀ClF₃N₂O₂ and a molecular weight of 258.62 g/mol. The compound features a butanoic acid backbone substituted with a trifluoromethyl group and an N-methylimidazole ring, presented as a hydrochloride salt to enhance its physicochemical handling properties . While its free acid form (CAS 1528512-37-9) has a computed XLogP3 of 0.7 and a molecular weight of 222.16 g/mol, the proprietary hydrochloride salt's full experimental characterization and biological activity profile remain absent from the primary peer-reviewed literature, limiting direct evidence-based differentiation [1].

Procurement Risks: Why In-Class Imidazole Butanoic Acid Analogs Cannot Substitute for 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid Hydrochloride


The unique combination of a trifluoromethyl group at the 4-position and an N-methylimidazole at the 3-position of the butanoic acid backbone creates a distinct electronic and steric environment that cannot be replicated by unsubstituted or differently substituted imidazole analogs. While this specific architecture theoretically influences logP, pKa, and hydrogen-bonding capacity in a differentiated manner, there are currently no published head-to-head quantitative studies comparing the biological activity, metabolic stability, or receptor binding of this hydrochloride salt against its closest commercially available analogs, such as the free acid (CAS 1528512-37-9) or the 1H-imidazol-1-yl isomer (CAS 1909337-87-6) [1]. Procurement without this comparative data forces scientists to undertake costly internal validation to confirm the structural impact on experimental outcomes, negating the efficiency gains of sourcing a pre-formed building block.

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid Hydrochloride vs. Analogs


Comparative Physicochemical Profiling: Calculated Properties of the Free Acid Form

The free acid form of the target compound (CAS 1528512-37-9) has a computed XLogP3 of 0.7, indicating a specific balance of lipophilicity and hydrophilicity. This value distinguishes it from non-fluorinated analogs like 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid (CAS 1369002-45-8), which lacks the trifluoromethyl group and has a significantly lower molecular weight (168.19 g/mol). The introduction of the trifluoromethyl group is a well-established strategy to increase metabolic stability and membrane permeability, but direct experimental data for this specific compound is unavailable. The XLogP3 of 0.7 for the target compound suggests a 10-fold to 100-fold increase in lipophilicity compared to the non-fluorinated analog, which would be expected to have an XLogP3 near or below 0 based on the behavior of other imidazole-alkanoic acid pairs, though this is a class-level inference [1].

Physicochemical Properties Drug Design Computational Chemistry

Differentiation via Salt Form: Hydrochloride vs. Free Acid Handling Properties

The hydrochloride salt (CAS 1803570-04-8, MW 258.62) offers a key differentiator in physicochemical handling compared to its free acid counterpart (CAS 1528512-37-9, MW 222.16). The salt form's increased molecular weight and ionic character typically result in higher aqueous solubility and improved solid-state stability. While quantitative solubility data for this specific pair is not publicly available, the general class-level behavior of carboxylic acid hydrochloride salts demonstrates a 10- to 1000-fold increase in aqueous solubility relative to their free acid forms across a range of drug-like molecules [1]. This makes the hydrochloride salt the preferred form for assay preparation and in vivo formulation studies where rapid dissolution in aqueous media is required.

Salt Selection Formulation Solid-State Chemistry

Structural Differentiation from 1H-Imidazol-1-yl Isomer (CAS 1909337-87-6)

The target compound differs from its closest commercially available isomer, 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride (CAS 1909337-87-6), in the position of the methyl substitution on the imidazole ring. The target features a 1-methyl-1H-imidazol-2-yl group, while the comparator is an unsubstituted 1H-imidazol-1-yl group. This single methyl group can significantly alter the compound's electron distribution, steric profile, and hydrogen-bonding potential, which in turn can influence receptor binding and metabolic stability. However, no quantitative head-to-head biological or physicochemical comparison data exists in the primary literature for these two isomers .

Isomer Selectivity Medicinal Chemistry Structure-Activity Relationship

Scientifically Supported Application Scenarios for 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid Hydrochloride


Synthetic Building Block for Kinase Inhibitor Scaffolds

Based on its structural features—an imidazole ring capable of hinge-binding in ATP pockets and a trifluoromethyl group known to occupy hydrophobic back pockets—this compound serves as a logical precursor for synthesizing Type II kinase inhibitors targeting TrkA or other kinases with similar binding site architecture. The hydrochloride salt form facilitates direct use in amide coupling reactions without the need for additional activation or neutralization steps, streamlining the synthesis of focused compound libraries [1].

Physicochemical Probe for logP and Solubility Optimization Studies

The computed XLogP3 of 0.7 for the free acid form positions this compound in a desirable property space for orally bioavailable drugs. The hydrochloride salt can be used as a model substrate to experimentally determine logD7.4 and kinetic solubility, generating critical data for medicinal chemistry teams optimizing the balance between lipophilicity and clearance. This application directly addresses the evidence gap identified in Section 3 [1].

Analytical Reference Standard for Isomeric Purity Determination

Given the structural similarity to other imidazole-butanoic acid isomers, the compound can be employed as a reference standard in HPLC or LC-MS method development to confirm the isomeric purity of batch samples. This application is essential for quality control in synthesis campaigns where the 1-methyl-2-yl isomer must be distinguished from the 1H-imidazol-1-yl isomer (CAS 1909337-87-6) .

Precursor for Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The presence of a trifluoromethyl group makes this compound a valuable fragment for 19F NMR-based screening. The hydrochloride salt ensures high solubility in aqueous assay buffers, a prerequisite for fragment screening at millimolar concentrations. The imidazole moiety provides a vector for further elaboration via metal-catalyzed cross-coupling reactions [1].

Quote Request

Request a Quote for 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.